Mubritinib
Vue d'ensemble
Description
Mubritinib (TAK-165) is a protein kinase inhibitor which was under development by Takeda for the treatment of cancer . It completed phase I clinical trials but appears to have been discontinued .
Synthesis Analysis
A five-step, practical, and concise total synthesis of Mubritinib is described. The synthesis utilized Friedel-Crafts acylation, Click reaction, reduction, and demethylation for the construction of the triazole ring system as key steps . Other important features of this synthesis are the improved yield and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of Mubritinib .Molecular Structure Analysis
Mubritinib has a molecular formula of C25H23F3N4O2 . It has been studied for its interaction with Human serum albumin (HSA), investigated by employing multispectroscopic, biochemical, and molecular docking approaches .Chemical Reactions Analysis
Mubritinib has been found to interfere with mitochondrial function, significantly increase ROS levels, and induce oxidative stress . It can reduce the activation of the PI3K/mTOR signal pathway .Physical And Chemical Properties Analysis
Mubritinib has a molecular weight of 468.5 g/mol . It is a small molecule and was under investigation for the treatment of various types of cancer .Applications De Recherche Scientifique
Targeting Acute Myeloid Leukemia (AML)
Mubritinib has been identified as a potential therapeutic agent for acute myeloid leukemia (AML). It functions by inhibiting the electron transport chain (ETC) complex I, leading to significant anti-leukemic effects both in vitro and in vivo. Mubritinib's effectiveness in AML is linked to its impact on oxidative phosphorylation (OXPHOS) hyperactivity in a subset of chemotherapy-resistant AMLs. This subset is characterized by high expression levels of mitochondrial function-related genes (Baccelli et al., 2019). Resistance to mubritinib is seen in normal CD34+ hematopoietic cells and chemotherapy-sensitive AMLs, highlighting the specificity of its action in certain AML subtypes.
Mubritinib Synthesis for Industrial Scale
A concise and practical total synthesis of mubritinib has been developed, involving key steps like Friedel–Crafts acylation and click reaction. This improved synthesis method offers higher yield and fewer reaction steps, paving the way for industrial-scale production of mubritinib. This advancement is critical for making the drug more accessible for research and therapeutic purposes (Wang et al., 2021).
Application in KSHV-Driven Primary Effusion Lymphoma
Mubritinib has been identified as a potential treatment for KSHV-driven primary effusion lymphoma (PEL). It disrupts mitochondrial OXPHOS metabolism in PEL cells, leading to cell cycle arrest. This discovery suggests the potential for repurposing mubritinib for the selective treatment of PEL, offering a new avenue for therapeutic intervention in this cancer type (Calderon et al., 2020).
Inhibiting Mitochondrial Respiratory Complex I
Research has shown that mubritinib directly inhibits mitochondrial respiratory complex I. This inhibition is critical in its anti-cancer properties, as it disrupts mitochondrial function, which is a key aspect of cancer cell survival and proliferation. This finding highlights mubritinib's potential beyond its initially identified role as a HER2 inhibitor, broadening its applicability in cancer treatment (Stephenson et al., 2020).
Safety And Hazards
Orientations Futures
Mubritinib has been found to enhance the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function . It has also been identified as a potential neuroprotective drug for spinal cord injury via blood-spinal cord barrier protection . These findings suggest that Mubritinib may have potential applications in the treatment of lung cancer and spinal cord injuries .
Propriétés
IUPAC Name |
4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBIUXIQYRUNT-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026014 | |
Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mubritinib | |
CAS RN |
366017-09-6 | |
Record name | Mubritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366017-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mubritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mubritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MUBRITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.